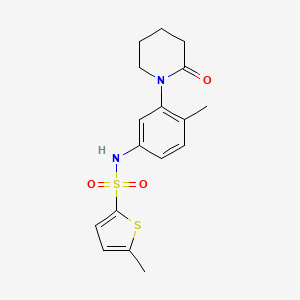

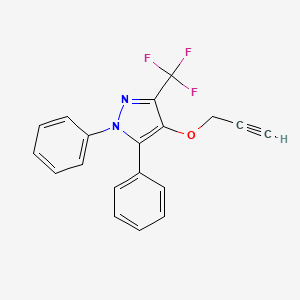

5-methyl-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)thiophene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-methyl-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)thiophene-2-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is commonly referred to as MMOTPS and is a member of the sulfonamide class of compounds. MMOTPS has been shown to possess a broad range of pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects.

科学的研究の応用

Cerebrovasodilatation and Anticonvulsant Properties

A study by Barnish et al. (1981) demonstrated that certain sulfonamide derivatives, including those related to 5-methyl-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)thiophene-2-sulfonamide, exhibit cerebrovasodilatation through selective inhibition of the enzyme carbonic anhydrase. This particular study highlighted compounds with potent anticonvulsant activities, suggesting potential therapeutic applications in conditions requiring enhanced cerebral blood flow without significant diuresis (Barnish, Cross, Dickinson, Parry, & Randall, 1981).

Urease Inhibition and Antibacterial Activity

Noreen et al. (2017) reported on the synthesis of thiophene sulfonamide derivatives via a Suzuki cross coupling reaction. These compounds were evaluated for their urease inhibition and hemolytic activities. The study found significant urease inhibition activity for certain derivatives, alongside antibacterial properties, indicating potential applications in treating conditions caused by urease-producing pathogens and bacteria (Noreen et al., 2017).

Synthesis and Electrophilic Reactions

Christov and Ivanov (2002) explored the synthesis of (5-methyl-1,3,4-hexatriene-3-yl) phenyl sulfoxide through [2,3]-sigmatropic rearrangement, leading to the creation of five-membered heterocyclizations. This work underscores the utility of related sulfonamide compounds in organic synthesis, especially in creating complex molecular structures through electrophile-promoted cyclization reactions (Christov & Ivanov, 2002).

Optical and Electronic Properties

Research by Chou et al. (1996) on conjugated thiophene compounds containing sulfonamide groups revealed their potential in nonlinear optics due to efficient second-order optical nonlinearities, high thermal stability, and good transparency. These properties make sulfonamide derivatives suitable for use in advanced optical materials and devices (Chou, Sun, Huang, Yang, & Lin, 1996).

Quantum Mechanical and Spectroscopic Investigations

Govindasamy and Gunasekaran (2015) performed quantum mechanical calculations and spectroscopic investigations on a sulfonamide compound, providing insights into its molecular structural parameters, vibrational frequencies, and potential energy distribution. Such studies are crucial for understanding the electronic properties and reactivity of sulfonamide derivatives, further contributing to their application in various fields of chemical research (Govindasamy & Gunasekaran, 2015).

特性

IUPAC Name |

5-methyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S2/c1-12-6-8-14(11-15(12)19-10-4-3-5-16(19)20)18-24(21,22)17-9-7-13(2)23-17/h6-9,11,18H,3-5,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRSAAKOLMFTKDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(S2)C)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,3-Dioxo-3lambda6-thia-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2961783.png)

![2-(2-bromophenyl)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2961786.png)

![6-[[4-(4-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2961787.png)

![2-((5-nitro-1H-benzo[d]imidazol-2-yl)thio)-1-phenylethanone](/img/structure/B2961789.png)

![2-((3-(3,4-dimethoxybenzyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2961791.png)

![N-[2-[4-(3-Cyclohexylpropanoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2961799.png)

![N-[(3-Fluoro-2-methylphenyl)methyl]-1-(oxolan-3-yl)methanamine](/img/structure/B2961806.png)